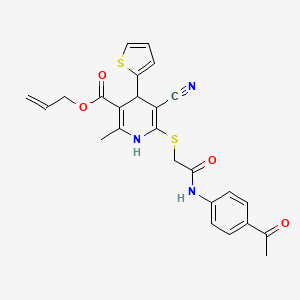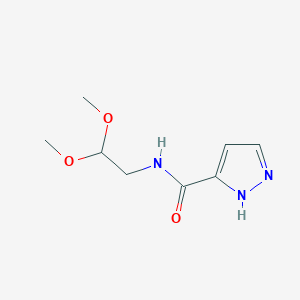
3,3-Dimethyl-1-methylsulfanylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-methylsulfanylbutan-2-amine, also known as DMBA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. DMBA belongs to the class of compounds called beta-amino alcohols and is structurally similar to the well-known compound, ephedrine. In
Applications De Recherche Scientifique
Synthesis and Chemical Transformation
3,3-Dimethyl-1-methylsulfanylbutan-2-amine has diverse applications in synthesis and chemical transformation. For instance, it is a key intermediate in the preparation of antibiotics such as premafloxacin, with its synthesis involving asymmetric Michael addition and stereoselective alkylation processes (Fleck, McWhorter, DeKam, & Pearlman, 2003). Additionally, its derivates have been used in the hydrogenation of carbon dioxide to formic acid, showcasing its relevance in green chemistry applications (Zhang, Hu, Song, Li, Yang, & Han, 2009).
Carbon Capture and Greenhouse Gas Control
The compound plays a significant role in carbon capture and greenhouse gas control. Studies have explored solvents like dimethyl sulfoxide and 1-methylimidazole in CO2 absorption systems, where derivatives of this compound enhance the absorption capacity similar to traditional systems (Karlsson, Drabo, & Svensson, 2019).
Catalysis and Industrial Applications
In catalysis and industrial applications, the compound has been used in methylation of secondary amines, which is significant in the manufacture of various chemicals (Zheng, Darcel, & Sortais, 2014). The versatility of its derivatives is further demonstrated in the synthesis of amines from biomass-based alcohols, contributing to sustainable chemical production (Pera‐Titus & Shi, 2014).
Environmental Science
In environmental science, derivatives of this compound have been studied for their adsorption behavior in marine and lacustrine sediments, indicating its role in environmental processes and potential in pollution control (Wang & Lee, 1990).
Propriétés
IUPAC Name |
3,3-dimethyl-1-methylsulfanylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2,3)6(8)5-9-4/h6H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXOHEGUVXGCQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)





![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)
![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)
![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358254.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2358258.png)